The Definitive Guide to (5R)-5-Methyl-1,4-oxazepane Hydrochloride: Synthesis, Stereochemistry, and Applications in Medicinal Chemistry
The Definitive Guide to (5R)-5-Methyl-1,4-oxazepane Hydrochloride: Synthesis, Stereochemistry, and Applications in Medicinal Chemistry
Abstract: The 1,4-oxazepane scaffold is a privileged, seven-membered heterocyclic motif that sits at the structural interface of morpholines, diazepanes, and azepanes. Despite its high value in drug discovery for optimizing conformational flexibility and physicochemical properties, its utilization has historically been bottlenecked by synthetic challenges. This technical whitepaper provides an authoritative guide on (5R)-5-methyl-1,4-oxazepane hydrochloride (CAS: 2694057-65-1) , detailing its chemical identity, scalable synthetic methodologies, and integration into modern medicinal chemistry workflows.
Chemical Identity & Stereochemical Profiling
In drug development, the stereochemistry of a building block dictates the spatial trajectory of downstream vectors. The core subject of this guide is the enantiomerically pure (R)-isomer of 5-methyl-1,4-oxazepane, isolated as a hydrochloride salt.
Handling the free base of aliphatic 1,4-oxazepanes often leads to oxidative degradation and volatility losses during long-term storage. Therefore, isolating the compound as a hydrochloride salt is strictly recommended to ensure thermodynamic stability, high aqueous solubility, and reproducible stoichiometry in downstream coupling reactions.
Table 1: Chemical and Structural Identifiers
| Parameter | Value |
| Chemical Name | (5R)-5-methyl-1,4-oxazepane hydrochloride |
| Target CAS Registry Number | 2694057-65-1 [1],[2] |
| (S)-Enantiomer CAS Number | 2694057-41-3[3] |
| Racemic CAS Number | 1246455-95-7[4] |
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 g/mol |
| Stereocenter | C5 (R-configuration) |
| Physical State | Solid (Hydrochloride salt) |
The Strategic Role of 1,4-Oxazepanes in Medicinal Chemistry
The 1,4-oxazepane ring is highly sought after in scaffold hopping strategies. When a lead compound containing a morpholine ring exhibits sub-optimal target residence time or poor solubility, expanding the ring to a 7-membered 1,4-oxazepane introduces a controlled degree of conformational flexibility. Conversely, substituting a diazepane's nitrogen with an oxygen atom (forming the oxazepane) reduces the overall basicity of the molecule, which can dramatically improve membrane permeability and reduce hERG liability.
Historically, 1,4-oxazepane derivatives have been successfully deployed as highly selective dopamine D4 receptor ligands, where the specific size and flexibility of the 7-membered ring were proven crucial for target affinity (5)[5].
Scaffold hopping strategy utilizing 1,4-oxazepane to optimize conformational and binding profiles.
Synthetic Methodology & Mechanistic Causality
The synthesis of 7-membered heterocycles is notoriously difficult due to unfavorable entropic factors (transannular strain) compared to 5- or 6-membered rings. A foundational strategy for constructing the 1,4-oxazepane core involves the intramolecular cyclization of N-substituted amino alcohols (6)[6].
To synthesize the (5R)-5-methyl variant, the optimal starting material is N-Boc-D-alaninol . The cyclization is typically achieved via a base-mediated reaction with a dihalide (e.g., 1-bromo-2-chloroethane).
Mechanistic Causality in Scalability: Historically, scaling up this cyclization using Sodium Hydride (NaH) in DMF led to uncontrollable exothermic foaming. Recent advancements have proven that reversing the order of reagent addition—specifically, generating the dianion of the amino alcohol before introducing the electrophile—drastically increases the reaction rate, suppresses competitive intermolecular oligomerization, and mitigates dangerous gas evolution (7)[7].
Synthetic workflow for the preparation of the 1,4-oxazepane core via intramolecular cyclization.
Experimental Protocol: Scalable Synthesis & Salt Formation
The following protocol is designed as a self-validating system to ensure high enantiomeric excess (ee) and chemical purity.
Step 1: Dianion Generation (In-Process Control)
-
Setup: Charge a flame-dried, nitrogen-purged reactor with N-Boc-D-alaninol (1.0 equiv) and anhydrous DMF to achieve a 0.5 M solution.
-
Cooling: Cool the solution to -5 °C using an ice/brine bath.
-
Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv) portion-wise. Causality Note: Generating the dianion prior to electrophile addition prevents runaway H₂ gas evolution and ensures the nucleophile is fully formed.
-
Validation: Stir for 45 minutes. The cessation of gas evolution and the formation of a clear, homogenous solution validate complete dianion formation.
Step 2: Directional Alkylation and Cyclization
-
Addition: Maintain the internal temperature strictly below 0 °C. Add 1-bromo-2-chloroethane (1.1 equiv) dropwise via a precision piston pump over 1 hour.
-
Causality Note: The differential leaving group ability (Br > Cl) forces directional alkylation. The primary alkoxide attacks the bromide first, setting up the slower, rate-limiting intramolecular displacement of the chloride by the nitrogen anion.
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Workup: Quench carefully with cold water (to manage residual NaH) and extract with MTBE. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection and Salt Precipitation
-
Cleavage: Dissolve the crude N-Boc-(5R)-5-methyl-1,4-oxazepane in ethyl acetate. Cool to 0 °C and add 4N HCl in dioxane (3.0 equiv).
-
Precipitation: Stir for 2 hours. The deprotected secondary amine will immediately protonate and precipitate as a white crystalline solid, preventing oxidative degradation of the free base.
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield (5R)-5-methyl-1,4-oxazepane hydrochloride .
Downstream Functionalization & Analytical Validation
To guarantee the integrity of the synthesized batch before deployment in medicinal chemistry campaigns (e.g., Buchwald-Hartwig cross-couplings or amide bond formations), rigorous analytical validation is required.
Self-Validating Quality Control: Because chiral inversion can occasionally occur during harsh cyclization conditions, the final product must be analyzed via Chiral HPLC. The retention time of the synthesized (5R)-enantiomer must be compared against a known standard of the racemic mixture (CAS: 1246455-95-7 ) to confirm an enantiomeric excess (ee) of >99%[4]. Once validated, the secondary amine hydrochloride can be easily liberated in situ using mild bases like DIPEA or TEA during downstream library synthesis.
References
-
NextSDS Chemical Database - (5R)-5-methyl-1,4-oxazepane hydrochloride. Available at:[1]
-
BLD Pharm - (R)-5-Methyl-1,4-oxazepane hydrochloride (CAS: 2694057-65-1). Available at:[2]
-
Bidepharm - 5-Methyl-1,4-oxazepane hydrochloride (Racemic, CAS: 1246455-95-7). Available at:[4]
-
ChemicalBook - (S)-5-Methyl-1,4-oxazepane Hydrochloride (CAS: 2694057-41-3). Available at:[3]
-
BenchChem - Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Available at:[6]
-
ACS Publications - Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available at:[7]
-
Journal of Medicinal Chemistry (ACS) - New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Available at:[5]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 178312-62-4|1,4-Oxazepane hydrochloride|BLD Pharm [bldpharm.com]
- 3. CAS [chemicalbook.com]
- 4. CAS:1187931-62-9, N-Methyltetrahydro-2H-pyran-3-amine hydrochloride-毕得医药 [bidepharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
